![molecular formula C14H17F3N2O3 B6451033 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one CAS No. 2549012-39-5](/img/structure/B6451033.png)
2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are generally related to the introduction of TFMP groups within other molecules. This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are thought to be influenced by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) coupling reaction is a powerful tool for carbon–carbon bond formation. It allows chemists to join diverse fragments under mild conditions. In SM coupling, boron reagents play a crucial role. This compound serves as an organoboron reagent, facilitating transmetalation with palladium. Its stability, functional group tolerance, and environmentally benign nature make it a preferred choice in SM coupling reactions .
Industrial Applications
The trifluoromethyl-substituted pyridine moiety in this compound finds use in industrial applications. For instance, it contributes to the synthesis of dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .
Hindered Amine Building Block
Traditionally challenging to access, this compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif is valuable for drug candidate preparation .
Versatile Scaffold in Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold. Its sp³ hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the ring (referred to as “pseudorotation”) enhances three-dimensional coverage in drug molecules .
Imidazole Synthesis
Although not directly related to the compound’s structure, imidazole is a five-membered heterocyclic moiety. It possesses unique properties due to its two nitrogen atoms—one bearing a hydrogen atom. Imidazole derivatives find applications in various fields, including pharmaceuticals and coordination chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one are specific receptors or enzymes involved in cellular signaling pathways. This compound is known to interact with kinases, particularly casein kinase 1 (CK1) isoforms such as CK1γ and CK1ε . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, apoptosis, and circadian rhythms.
Mode of Action
The compound binds to the active site of CK1 isoforms, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to alterations in signaling pathways. The binding is facilitated by the trifluoromethyl group, which enhances the compound’s affinity for the kinase active site .
Biochemical Pathways
By inhibiting CK1 isoforms, the compound affects several biochemical pathways. One significant pathway is the Wnt signaling pathway, where CK1 is involved in the phosphorylation of β-catenin. Inhibition of CK1 prevents β-catenin degradation, leading to its accumulation and subsequent activation of Wnt target genes. This can result in changes in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed due to its lipophilic nature, allowing it to cross cell membranes easily. It is distributed widely in tissues, particularly those with high kinase activity. Metabolism primarily occurs in the liver, where it undergoes oxidative and conjugative reactions. The compound is excreted mainly via the kidneys .
Result of Action
At the molecular level, the inhibition of CK1 isoforms leads to reduced phosphorylation of target proteins, altering their activity and stability. At the cellular level, this can result in changes in cell cycle progression, apoptosis, and gene expression. For example, the accumulation of β-catenin can promote cell proliferation and survival, which may have implications in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action. The stability of the compound is affected by pH, with optimal activity observed in neutral to slightly acidic conditions. High temperatures can lead to degradation, reducing efficacy. Additionally, the presence of other kinase inhibitors or substrates can compete with the compound, affecting its binding and overall effectiveness .
This comprehensive understanding of the mechanism of action of 2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one highlights its potential as a therapeutic agent, particularly in targeting kinase-related pathways in diseases such as cancer.
: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Kinase Inhibitors
properties
IUPAC Name |
2-methoxy-1-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c1-21-9-13(20)19-6-5-10(7-19)8-22-12-4-2-3-11(18-12)14(15,16)17/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWKQJIPKXFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

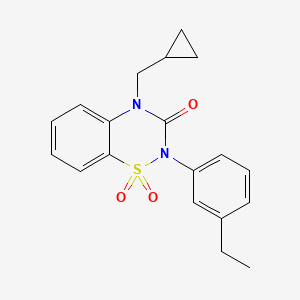
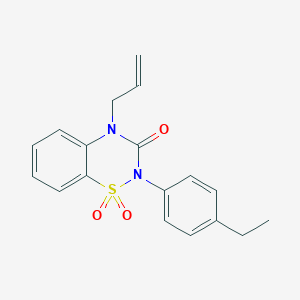
![5-cyclopropyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6450968.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6450972.png)
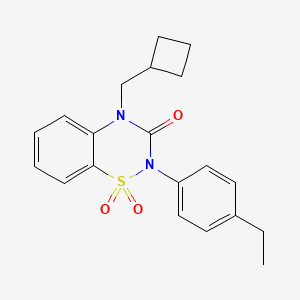
![2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450974.png)
![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6450994.png)
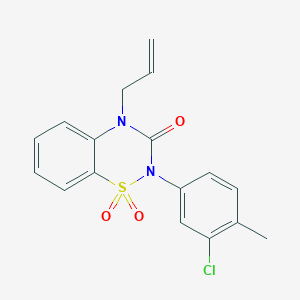

![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)
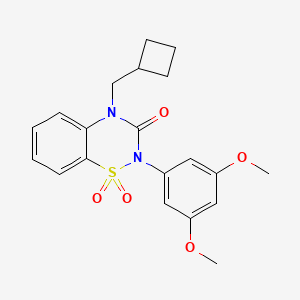
![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B6451040.png)